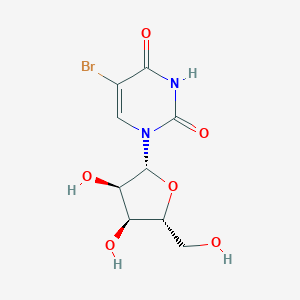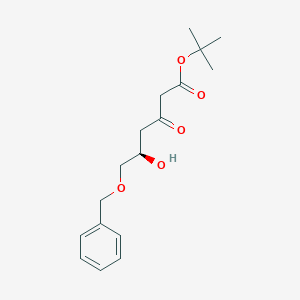![molecular formula C18H30N2O5 B041463 (3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate CAS No. 229613-93-8](/img/structure/B41463.png)
(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that has been studied for its unique structural and chemical properties. It is related to other compounds that have been explored for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
- X-ray studies reveal the crystalline form of similar compounds, providing insights into their molecular structure and synthesis routes (Didierjean et al., 2004).
- Alternative synthesis methods for similar compounds have been developed, enhancing efficiency and yield (Conti et al., 2007).
Molecular Structure Analysis
- Structural studies are crucial for understanding the molecular configuration and potential applications of the compound. X-ray crystallography has been extensively used in this field.
Chemical Reactions and Properties
- Research indicates that similar compounds exhibit interesting chemical reactions, such as the transfer hydro-tert-butylation of alkenes (Keess & Oestreich, 2017).
- The compound's reactivity and interaction with other chemical entities are subjects of ongoing research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Key Intermediates in Synthesis of NMDA Receptor Antagonists
This compound is used as a key intermediate in the synthesis of novel NMDA receptor antagonists. Its diastereomeric amino acid derivatives have been characterized through X-ray studies, revealing different molecular complexities crucial for pharmacophoric parameters in NMDA receptor antagonism (Bombieri et al., 2005).
Stereoselective Synthesis of Amino Acids
An alternative synthesis route for a conformationally constrained analogue of aspartic acid has been developed using this compound. This approach is vital for creating specific molecular structures necessary for scientific applications (Conti et al., 2007).
Application in Peptide Synthesis
Transformation of Nitrohexofuranoses into Cyclopentylamines
The compound has been utilized in the total synthesis of enantiopure derivatives, which are significant for the synthesis and incorporation of novel polyhydroxylated amino acids into peptides (Fernandez et al., 2010).
Selective Directed Hydrogenation
This compound has been employed in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology. This process is crucial for producing specific diastereomers of cyclopentanecarboxylic acid methyl esters, which have applications in peptide synthesis (Smith et al., 2001).
Molecular Structure Analysis
- X-ray Crystallography Studies: The compound has been studied using X-ray crystallography, revealing significant insights into its molecular structure and interactions, which are essential for understanding its role in various chemical reactions (Didierjean et al., 2004).
Propiedades
IUPAC Name |
methyl (3aR,4R,6S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-12(19-17(22)24-18(3,4)5)9-11(16(21)23-6)15(13)25-20-14/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYCGDXMIJIAZ-KYEXWDHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC2C1C(CC2C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NO[C@H]2[C@@H]1[C@@H](C[C@@H]2C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

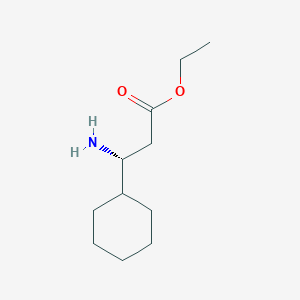
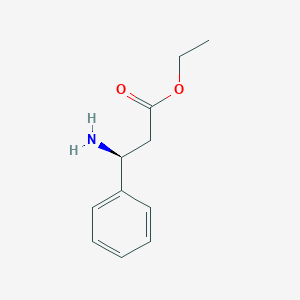
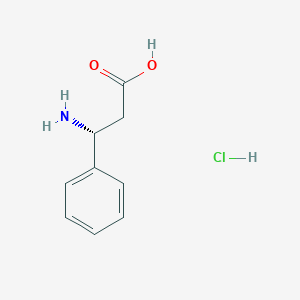
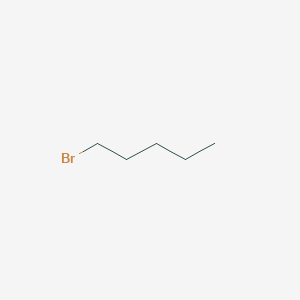
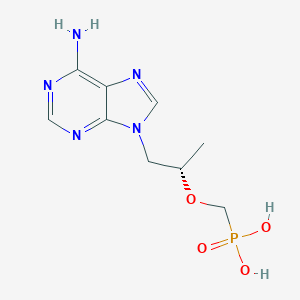
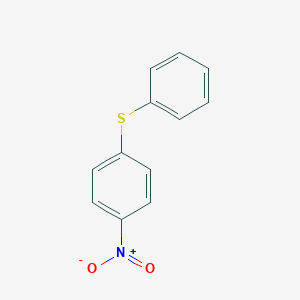
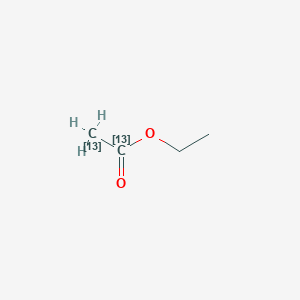
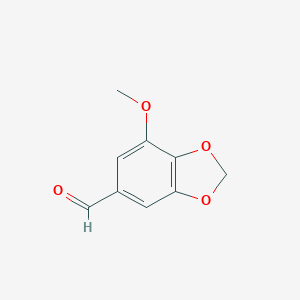
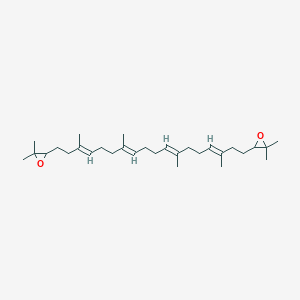
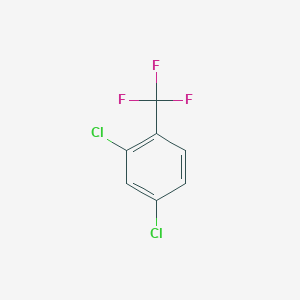
![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)

